![molecular formula C10H13FO2 B3075911 [3-Fluoro-4-(propan-2-yloxy)phenyl]methanol CAS No. 1037139-83-5](/img/structure/B3075911.png)
[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol
Overview
Description
[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol (FOPM) is an organic compound with a unique structure and properties. FOPM is a member of the phenol family, and is a highly reactive compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. FOPM has been studied extensively in recent years, and its potential for use in a variety of scientific research applications is currently being explored.
Scientific Research Applications
Spectroelectrochemistry and Metallophthalocyanines
Introduction: Phthalocyanines (Pcs) are versatile compounds studied across scientific disciplines due to their applications in chemical sensors, catalysts, photodynamic therapy, and more . FPOM, with its unique structure, offers exciting possibilities.
Synthesis and Characterization: Researchers synthesized peripherally tetra-substituted metallophthalocyanines containing 4- [3- (4- { [3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups. These compounds include H2Pc, Co(II), Cu(II), Ni(II), and Fe(II) phthalocyanines. Characterization techniques (IR, 1H NMR, 13C NMR, UV–Vis, mass spectroscopy, and elemental analysis) confirmed their structures.
Electrochemical Properties: The electrochemical behavior of these complexes was studied using cyclic voltammetry (CV) and square wave voltammetry (SWV) in dimethylformamide (DMF) on a glassy carbon electrode. The results revealed either metal-based or ligand-based diffusion-controlled electron transfer properties.
Spectroelectrochemical Insights: Researchers used spectroelectrochemical measurements to understand electron-transfer steps and assign redox couples. In situ UV–Vis spectral changes during redox reactions highlighted the applicability of these complexes in electrochemical technologies.
Materials Science Applications
FPOM’s molecular formula (C10H13FO2) suggests its potential in materials science. Consider its use in:
Drug Design and Docking Studies
FPOM derivatives can be computationally docked to protein targets. For instance:
- c-Met Kinase Inhibition : Investigate FPOM derivatives’ binding orientations and active conformations when complexed with c-Met kinase. Such studies aid drug design and optimization .
properties
IUPAC Name |
(3-fluoro-4-propan-2-yloxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXAJVJNHNRBFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-isopropoxyphenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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